molecular formula C11H12N4O2S B7747940 Methyl 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate

Methyl 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B7747940
M. Wt: 264.31 g/mol
InChI Key: HJXCKQPEHSBNDP-UHFFFAOYSA-N
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Description

Methyl 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves the reaction of 4-amino-5-phenyl-1,2,4-triazole-3-thiol with methyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution of the ester group can produce amides.

Scientific Research Applications

Methyl 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate
  • Methyl 2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetate
  • Methyl 2-[(4-amino-5-phenyl-1,2,4-thiadiazol-3-yl)sulfanyl]acetate

Uniqueness

Methyl 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to the presence of the phenyl group, which can enhance its biological activity and binding affinity to molecular targets. The triazole ring also contributes to its stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-17-9(16)7-18-11-14-13-10(15(11)12)8-5-3-2-4-6-8/h2-6H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXCKQPEHSBNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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